![molecular formula C21H15ClFN3O2S B2757377 2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide CAS No. 1105222-71-6](/img/structure/B2757377.png)
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide
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Overview
Description
The compound “2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide” is a chemical compound with a complex structure . It is related to other compounds with similar structures .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-3(4H)-yl group, a 4-chlorophenyl group, and a 4-fluorobenzyl group .Physical And Chemical Properties Analysis
Some physical and chemical properties of related compounds have been reported. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported for a related compound .Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs have been studied extensively, revealing their potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and favorable free energy of electron injection. These compounds also exhibit significant non-linear optical (NLO) activity, which could be harnessed in optical materials and devices. Moreover, molecular docking studies indicate potential biological targets, such as Cyclooxygenase 1 (COX1), suggesting applications in drug discovery (Mary et al., 2020).
Antimicrobial Activity
A series of thienopyrimidine linked rhodanine derivatives have shown promising antimicrobial potency against various bacterial strains, including E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans. These findings indicate potential applications in developing new antimicrobial agents (Kerru et al., 2019).
Antiproliferative Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide has been synthesized and evaluated for its antiproliferative activity against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer cells. The compound displayed promising anticancer activity, suggesting its potential as a therapeutic agent. Additionally, density functional theory (DFT), Hirshfeld surface analysis, and molecular docking studies provide insights into its mode of action and interaction with biological targets (Huang et al., 2020).
Design and Synthesis for Anti-inflammatory and Antinociceptive Properties
The synthesis and evaluation of thiazolopyrimidine derivatives have been reported, highlighting their significant antinociceptive and anti-inflammatory activities. This research underscores the potential of such compounds in developing new treatments for pain and inflammation-related disorders (Selvam et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S/c22-15-5-3-14(4-6-15)17-11-29-20-19(17)25-12-26(21(20)28)10-18(27)24-9-13-1-7-16(23)8-2-13/h1-8,11-12H,9-10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKQUWLUKZLBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-fluorobenzyl)acetamide |
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